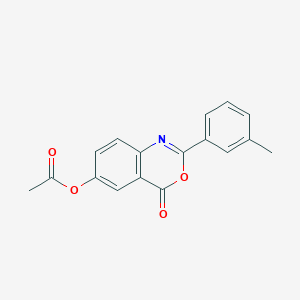![molecular formula C23H14ClN3O3S B11604570 (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604570.png)
(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-6-BENZYL-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-BENZYL-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorophenylfuran-2-carbaldehyde with benzylamine, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing large quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2Z)-6-BENZYL-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced thiazolo[3,2-b][1,2,4]triazine derivatives.
Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of (2Z)-6-BENZYL-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of viral replication in infectious diseases.
Comparación Con Compuestos Similares
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Vanadium(IV) complexes: Studied for their antidiabetic and anticancer activities.
Uniqueness: (2Z)-6-BENZYL-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of structural features, including the thiazolo[3,2-b][1,2,4]triazine core, benzyl group, and chlorophenyl-furan moiety
Propiedades
Fórmula molecular |
C23H14ClN3O3S |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(2Z)-6-benzyl-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H14ClN3O3S/c24-16-8-6-15(7-9-16)19-11-10-17(30-19)13-20-22(29)27-23(31-20)25-21(28)18(26-27)12-14-4-2-1-3-5-14/h1-11,13H,12H2/b20-13- |
Clave InChI |
DPNNZLINGWYFBK-MOSHPQCFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=NC2=O |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11604496.png)
![(4E)-4-[4-(allyloxy)-3-methoxybenzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11604505.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B11604514.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604515.png)
![methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11604522.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604530.png)
![(2E)-3-(furan-2-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11604531.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
![(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11604533.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B11604542.png)
![2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11604551.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11604554.png)

